molecular formula C15H15NO B1391986 2-(4-Ethylbenzoyl)-6-methylpyridine CAS No. 1187166-08-0

2-(4-Ethylbenzoyl)-6-methylpyridine

Cat. No. B1391986
M. Wt: 225.28 g/mol
InChI Key: GHUJUQJQPNAAJC-UHFFFAOYSA-N
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Description

“2-(4-Ethylbenzoyl)benzoic acid” is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethylbenzoyl)benzoic acid” is characterized by its molecular formula C16H14O3 . More detailed structural analysis would require additional resources such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The compound “2-(4′-ethylbenzoyl)benzoic acid” has been used in the production of 2-ethylanthraquinone via dehydration . The process involves the use of H-Beta zeolite as a catalyst .

Scientific Research Applications

Specific Scientific Field

Synthetic Organic Chemistry

Summary of the Application

Benzoxazole is a significant member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Methods of Application or Experimental Procedures

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Results or Outcomes

The reusability of the catalyst, short reaction time, high yield, and eco-friendly approach are the characteristics of the present protocol .

2. Synthesis of 2-Ethylanthraquinone

Specific Scientific Field

Catalysis Chemistry

Summary of the Application

The dehydration of 2-(4′-ethylbenzoyl) benzoic acid (BE acid) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts .

Methods of Application or Experimental Procedures

Among the catalysts tested, a H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances . The influences of various parameters, such as reaction temperature and time, the weight ratio of BE acid to H-Beta zeolite were investigated in detail .

Results or Outcomes

A 96.7% yield of 2-EAQ was achieved in the study in a batch reactor .

Safety And Hazards

The safety data sheet for a similar compound, “4-Ethylbenzoyl chloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective equipment .

Future Directions

The use of environmentally-friendly zeolites, such as H-Beta zeolite, in the dehydration of bulky “2-(4′-ethylbenzoyl)benzoic acid” to 2-ethylanthraquinone has been studied . After being treated with mild HNO3, nano-sized H-Beta zeolite showed outstanding catalytic activity, selectivity, and reusability . This suggests a promising future in the green synthesis of 2-ethylanthraquinone .

properties

IUPAC Name

(4-ethylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-12-7-9-13(10-8-12)15(17)14-6-4-5-11(2)16-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUJUQJQPNAAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylbenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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